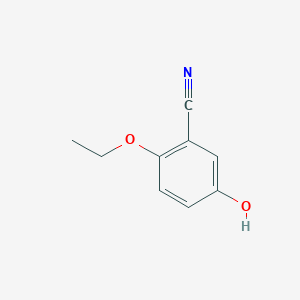

Ethoxy-5-hydroxybenzonitrile

Description

BenchChem offers high-quality Ethoxy-5-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethoxy-5-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-ethoxy-5-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3 |

InChI Key |

OFBPPUWWTOVGCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Ethoxy-5-hydroxybenzonitrile chemical structure and properties

The following technical guide details the chemical architecture, synthesis, and application of 2-Ethoxy-5-hydroxybenzonitrile (CAS 358388-37-1). This compound serves as a critical pharmacophore in the development of anti-fibrotic and anti-inflammatory therapeutics, specifically as a bioisostere in pyridinone scaffolds.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

2-Ethoxy-5-hydroxybenzonitrile is a disubstituted benzene derivative featuring a nitrile (-CN) group, an ethoxy ether (-OEt), and a phenolic hydroxyl (-OH).[1][2][3][4] It is primarily utilized as an intermediate in the synthesis of anti-fibrotic agents (e.g., novel pyridinone derivatives targeting idiopathic pulmonary fibrosis). Its structural uniqueness lies in the para relationship between the ethoxy and nitrile groups (assuming 1-cyano, 2-ethoxy numbering) or the specific substitution pattern that allows it to mimic the electronic properties of Pirfenidone analogs while offering an additional handle (the phenol) for further derivatization.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its utility in modern drug discovery.

Chemical Identity & Physicochemical Properties[2][4][5][6]

Nomenclature and Identification[2][5]

-

IUPAC Name: 2-Ethoxy-5-hydroxybenzonitrile[1][2][3][5][6][7]

-

Common Synonyms: 5-Hydroxy-2-ethoxybenzonitrile; 3-Cyano-4-ethoxyphenol (based on phenol numbering).

-

CAS Registry Number: 358388-37-1[1]

-

Molecular Formula: C

H -

Molecular Weight: 163.17 g/mol

Structural Architecture

The molecule consists of a benzene core substituted at the 1, 2, and 5 positions.

-

Position 1 (Nitrile): Electron-withdrawing group (EWG); deactivates the ring but directs meta for electrophilic aromatic substitution (EAS), though the strong donors (OH/OEt) dominate reactivity.

-

Position 2 (Ethoxy): Moderate electron donor (via resonance); provides lipophilicity and steric bulk.

-

Position 5 (Hydroxyl): Strong electron donor; serves as the primary nucleophilic site for coupling reactions (e.g., Chan-Lam or alkylation).

Key Properties Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |

| Melting Point | 138–142 °C (Predicted) | Experimental values depend on purity/polymorph. |

| Acidity (pKa) | ~9.5 (Phenolic OH) | The nitrile at meta position (relative to OH) slightly increases acidity compared to phenol. |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS/tissue penetration. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in organic bases. |

Synthetic Methodology

The synthesis of 2-ethoxy-5-hydroxybenzonitrile requires careful regiocontrol to ensure the correct placement of the ethoxy and hydroxyl groups relative to the nitrile. The most robust pathway proceeds via the modification of 2,5-dihydroxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde .

Preferred Synthetic Pathway

This protocol utilizes a "protection-functionalization-deprotection" strategy to maximize yield and purity.

Step 1: Selective Alkylation

-

Precursor: 2,5-Dihydroxybenzaldehyde.

-

Reagents: Ethyl iodide (EtI), Potassium Carbonate (K

CO -

Mechanism: The 2-hydroxyl group (ortho to aldehyde) is hydrogen-bonded, often making the 5-hydroxyl more nucleophilic. However, under controlled conditions (or using 2-hydroxy-5-methoxybenzaldehyde as a starter), one targets the 2-position.

-

Alternative: Start with 2-hydroxy-5-methoxybenzaldehyde to exclusively ethylate the 2-position.

Step 2: Aldehyde to Nitrile Conversion

-

Reagents: Hydroxylamine hydrochloride (NH

OH·HCl), Sodium Formate, Formic Acid. -

Process: Formation of the oxime followed by dehydration in situ or using acetic anhydride.

Step 3: Demethylation (If Methoxy precursor used)

-

Reagents: Boron Tribromide (BBr

) in Dichloromethane (DCM). -

Condition: -78°C to RT.

-

Outcome: Cleavage of the methyl ether to reveal the 5-hydroxyl group, yielding the target.

Visualization of Synthesis (DOT Diagram)

Figure 1: Step-wise synthesis from commercially available aldehyde precursors.

Experimental Protocol: Isolation & Purification

Note: This protocol assumes the use of the 2-ethoxy-5-methoxybenzonitrile intermediate.

Demethylation Protocol (Step 3)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr

(1.0 M in DCM, 2.5 eq) dropwise over 20 minutes.-

Scientific Rationale: Low temperature prevents cleavage of the ethyl ether (which is sterically distinct but chemically similar) and minimizes nitrile hydrolysis.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Quench: Cool back to 0°C. Carefully quench with saturated NaHCO

solution. Caution: Vigorous exotherm. -

Extraction: Extract the aqueous layer with DCM (3x). The product may remain in the aqueous phase if pH is too high; adjust to pH ~5-6 if necessary to protonate the phenol.

-

Purification: Dry organic layers over Na

SO

Applications in Drug Development

Anti-Fibrotic Pharmacophore

2-Ethoxy-5-hydroxybenzonitrile is a key building block for pyridinone-based anti-fibrotics . It is frequently coupled with aryl or heteroaryl halides to create bi-aryl ether scaffolds.

-

Mechanism of Action (MoA): The resulting ethers often inhibit pro-fibrotic cytokines (TGF-β) or modulate p38 MAPK pathways.

-

Coupling Logic: The 5-hydroxyl group is the active nucleophile. The 2-ethoxy group provides a "lipophilic clamp" that fits into hydrophobic pockets of the target enzyme (e.g., PDE4 or specific kinases).

Chan-Lam Coupling Workflow

In patent literature (e.g., CA2943363A1), this compound is coupled to pyridinones using Copper(II) catalysis.

Figure 2: Application in Chan-Lam oxidative coupling for drug synthesis.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation (Phenol derivative).

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (darkening) upon air exposure.

References

-

Patent: Li, L., et al. "Anti-fibrotic pyridinones." Google Patents, CA2943363A1, 2016. Link

-

Database: National Center for Biotechnology Information. "2-Ethoxy-5-hydroxybenzonitrile (CID 21973177)."[3][4] PubChem Compound Summary. Link

-

Synthesis Methodology: Katritzky, A. R., et al. "Preparation of 2-alkoxy-5-methoxybenzaldehydes."[8] Arkivoc, Vol. 2000, Part 6, 2000.[8] Link

-

Chemical Supplier Data: "2-Ethoxy-5-hydroxybenzonitrile Properties and Safety." Molbase Encyclopedia. Link

Sources

- 1. 358388-37-1 | 2-ethoxy-5-hydroxybenzonitrile - AiFChem [aifchem.com]

- 2. CAS # 358335-68-9, 3-Fluoro-3-Methyl-1,3-Dihydro-2H-Indol-2-One: more information. [sdhlbiochem.chemblink.com]

- 3. CA1171865A - N-aryl azolone derivatives, the process for preparing the same and their application in therapeutics - Google Patents [patents.google.com]

- 4. 2-Ethoxy-5-hydroxybenzonitrile | C9H9NO2 | CID 21973177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 358332-84-0, 3,4-Dimethyl-5-(1H-Pyrrol-1-Yl)-1,2-Oxazole: more information. [sdhlbiochem.chemblink.com]

- 6. CAS # 35820-26-9, 1,3-Dimethoxy-2-(2-Methyl-2-Propen-1-Yl)Benzene: more information. [sdhlbiochem.chemblink.com]

- 7. CA2943363A1 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

Distinguishing Positional Isomers: A Comparative Analysis of 3-Ethoxy-4-Hydroxybenzonitrile and 4-Ethoxy-3-Hydroxybenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, positional isomers—molecules with identical formulas but different substituent arrangements on a core structure—present both a challenge and an opportunity. Their subtle structural dissimilarities can lead to profoundly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth technical examination of two such isomers: 3-ethoxy-4-hydroxybenzonitrile and 4-ethoxy-3-hydroxybenzonitrile. While specific experimental data for these exact nitrile compounds is sparse in public literature, this document leverages established chemical principles and data from closely related precursors and analogues to provide a robust framework for their synthesis, differentiation, and analysis. We will explore the causal relationships between structure and properties, detail self-validating experimental protocols, and underscore the critical importance of isomeric purity in research and development.

Introduction: The Critical Role of Isomeric Purity

Substituted benzonitriles are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group's unique reactivity makes it a valuable synthon for conversion into amines, carboxylic acids, and various heterocyclic systems.[1][2] However, when dealing with multi-substituted aromatic rings, the precise placement of functional groups is paramount.

The isomers 3-ethoxy-4-hydroxybenzonitrile and 4-ethoxy-3-hydroxybenzonitrile are structural analogues of biologically relevant compounds, including derivatives of vanillin. Their precursors, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 4-ethoxy-3-hydroxybenzaldehyde (isoethylvanillin), are widely used in the flavor and fragrance industry and possess documented biological activities.[3] The conversion of these aldehydes to their corresponding nitriles opens new avenues for chemical modification. Yet, an inadvertent isomeric mix-up or an unquantified impurity can derail a research program, leading to inconsistent results, failed syntheses, or misinterpreted biological data. In drug development, where specific molecular geometry governs drug-receptor interactions, such ambiguity is unacceptable.[4][5]

This guide is structured to provide the practicing scientist with a comprehensive toolkit to confidently navigate the synthesis and analysis of these specific isomers.

Structural & Physicochemical Comparison

The foundational difference between the two molecules lies in the ortho/meta relationship of the ethoxy and hydroxy groups relative to the nitrile functionality. This seemingly minor change has significant implications for the molecule's electronic distribution, polarity, and intermolecular bonding capabilities.

Caption: General workflow for synthesizing benzonitriles from benzaldehydes.

Experimental Protocol: Synthesis of 3-Ethoxy-4-hydroxybenzonitrile

This protocol is a robust, generalizable method adapted from established procedures for similar transformations. It is designed to be self-validating through in-process monitoring.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Formate (HCOONa) in Formic Acid (HCOOH) (as solvent and dehydrating agent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Solvent Addition: Add a solution of sodium formate in formic acid. The ratio can be empirically determined, but a starting point is ~5-10 mL of formic acid per gram of aldehyde.

-

Oximation & Dehydration: Heat the mixture to reflux (typically 100-110 °C). The reaction proceeds via the formation of the oxime, which is then dehydrated in situ by the hot formic acid.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This typically takes 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual formic acid - caution: effervescence ), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 3-ethoxy-4-hydroxybenzonitrile.

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between positional isomers requires techniques that are sensitive to the local electronic and chemical environment. Mass spectrometry alone is insufficient, as the isomers have identical molecular weights. [6]A combination of chromatography and spectroscopy is essential for unambiguous identification.

Sources

- 1. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 2. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR [m.chemicalbook.com]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Solubility of Ethoxy Hydroxybenzonitriles: Thermodynamic Analysis & Process Optimization

This guide serves as a technical blueprint for the solubility profiling of ethoxy hydroxybenzonitriles, with a specific focus on 3-ethoxy-4-hydroxybenzonitrile (CAS 60758-79-4), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast and various liquid crystal mesogens.[1]

Executive Summary

The solubility profile of ethoxy hydroxybenzonitriles is the governing factor in yield optimization during nucleophilic substitution reactions and final purification via recrystallization.[2] This guide details the thermodynamic behavior of 3-ethoxy-4-hydroxybenzonitrile and its isomers in organic solvents.[1][2] It provides a validated experimental protocol for solubility determination and a framework for thermodynamic modeling (Apelblat,

Chemical Identity & Structural Implications

Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.[1][2]

-

Molecular Formula:

[1][3] -

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD).[1][2] High affinity for protic solvents (Alcohols).[1][2]

-

Nitrile (-CN): Strong dipole; acts as a Hydrogen Bond Acceptor (HBA).[1][2] Promotes solubility in polar aprotic solvents (DMSO, Acetone, Acetonitrile).[1]

-

Ethoxy Ether (-OCH2CH3): Adds lipophilic character (LogP ~1.8), enhancing solubility in moderately polar esters (Ethyl Acetate) compared to bare hydroxybenzonitriles.[1][2]

-

Solubility Profile & Solvent Selection

Based on structural analysis and industrial patent data [1][2], the solubility behavior follows a distinct polarity-driven trend.[1][2]

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with phenolic -OH; solvation of nitrile dipole.[1][2] |

| Polar Aprotic | DMSO, DMF, Pyridine | Very High | Dipole-dipole interactions; disruption of crystal lattice energy.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High/Moderate | Ethoxy group compatibility; H-bonding acceptance from phenol.[1][2] |

| Aromatic | Toluene, Xylene | Low/Moderate | |

| Alkanes | Hexane, Heptane | Insoluble | High interfacial tension; inability to solvate polar groups.[1][2] |

| Aqueous | Water | Sparingly Soluble | Hydrophobic aromatic ring dominates over polar groups.[1][2] |

Critical Insight: For recrystallization , a binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended.[1][2] The compound dissolves readily in hot ethanol/ethyl acetate and precipitates upon cooling or anti-solvent addition.[1][2]

Experimental Protocol: Dynamic Laser Monitoring

To obtain precise quantitative data (mole fraction

Workflow Diagram

The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.

Figure 1: Dynamic Laser Method workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh specific mass (

) of 3-ethoxy-4-hydroxybenzonitrile into a jacketed glass vessel. -

Solvent Addition: Add known mass (

) of solvent.[1][2] -

Equilibration: Heat slowly (< 2 K/h) while stirring. Direct a laser beam (e.g., 650 nm) through the vessel.[1][2]

-

Detection: Monitor photodiode intensity. The "clear point" (solubility temperature) is defined as the temperature where laser intensity maximizes and stabilizes.[1][2]

-

Calculation:

Where

Thermodynamic Modeling

Experimental data must be correlated to theoretical models to allow interpolation at any temperature.[1][2]

Modified Apelblat Equation

The most accurate model for ethoxy hydroxybenzonitriles in pure solvents is the Modified Apelblat Equation , which accounts for the non-ideal enthalpy of solution [3].[1]

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Utility: Provides the highest correlation (

) for polar aromatic solutes.[1][2]

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

Model Selection Decision Tree

Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.[1]

Process Application: Recrystallization

To purify 3-ethoxy-4-hydroxybenzonitrile from crude reaction mixtures (often containing inorganic salts or unreacted isomers):

-

Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (

). -

Filtration: Hot filtration removes insoluble inorganic salts (e.g., NaCl, KBr from alkylation steps).[1][2]

-

Crystallization:

-

Yield: Ethoxy hydroxybenzonitriles typically exhibit a steep solubility curve in esters, ensuring high recovery (>85%) upon cooling.[1][2]

References

-

Synthesis of 3-ethoxy-4-methoxy benzonitrile. ChemicalBook. Retrieved from .[1][2]

-

Deoxycytidine kinase inhibitors (Patent US9981961B2). Google Patents.[1][2] Describes the use of pyridine/triethylamine for solubilization. Retrieved from .

-

Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research, 2024.[1][2] Discusses the application of Apelblat models to similar phenolic drugs. Retrieved from .[1][2]

-

Solubility of 4-hydroxybenzoic acid in organic solvents. NIST Solubility Data Series. Provides baseline solubility trends for phenolic acids. Retrieved from .

Sources

- 1. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethoxy-4-hydroxybenzonitrile | CAS 60758-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. US9822327B2 - Perfume systems - Google Patents [patents.google.com]

- 5. escholarship.org [escholarship.org]

- 6. echemi.com [echemi.com]

- 7. tdcommons.org [tdcommons.org]

The Ascendant Trajectory of Ethoxy-hydroxybenzonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[CITY, STATE] – In the intricate landscape of drug discovery, the ethoxy-hydroxybenzonitrile scaffold has emerged as a privileged structural motif, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this promising class of compounds. Synthesizing technical accuracy with field-proven insights, this document serves as a critical resource for advancing the development of novel therapeutics based on the ethoxy-hydroxybenzonitrile core.

Introduction: The Strategic Importance of the Ethoxy-hydroxybenzonitrile Scaffold

The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[1][2] The incorporation of ethoxy and hydroxy substituents onto this core structure provides a nuanced physicochemical profile, enhancing properties such as solubility, membrane permeability, and the potential for specific hydrogen bonding interactions. This unique combination of functional groups has positioned ethoxy-hydroxybenzonitrile derivatives as compelling candidates for the development of targeted therapies, particularly in oncology.

Synthetic Strategies: Building the Core and Its Analogs

The efficient and versatile synthesis of ethoxy-hydroxybenzonitrile derivatives is paramount to exploring their therapeutic potential. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.

General Synthesis of the Hydroxybenzonitrile Core

Several established methods can be employed for the synthesis of the foundational p-hydroxybenzonitrile structure. These include:

-

Diazotization of p-Hydroxyaniline: This classical approach involves the diazotization of p-hydroxyaniline followed by a Sandmeyer-type reaction with a cyanide source.

-

Rosenmund-von-Braun Reaction: The reaction of p-halogenophenols with cuprous cyanide provides a direct route to p-hydroxybenzonitrile.[3]

-

From Substituted Benzaldehydes: A facile synthesis of dihydroxybenzonitrile and its ethers can be achieved from the corresponding substituted benzaldehydes.[4]

Introduction of the Ethoxy Group and Further Derivatization

The ethoxy group is typically introduced via Williamson ether synthesis, where a hydroxybenzonitrile precursor is treated with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. Further diversification can be achieved through various aromatic substitution reactions, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships.

A representative synthetic scheme for a substituted ethoxy-hydroxybenzonitrile derivative is outlined below:

Caption: General synthetic workflow for ethoxy-hydroxybenzonitrile derivatives.

Experimental Protocol: Synthesis of a Substituted Ethoxy-hydroxybenzonitrile Derivative

This protocol provides a general framework for the synthesis of a substituted ethoxy-hydroxybenzonitrile derivative, which can be adapted based on the specific target molecule.

-

O-Ethylation of p-Hydroxybenzonitrile:

-

To a solution of p-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the O-ethylated intermediate.

-

-

Aromatic Substitution (Example: Nitration):

-

Dissolve the O-ethylated intermediate (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid while maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the nitrated ethoxy-hydroxybenzonitrile derivative.

-

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of ethoxy-hydroxybenzonitrile derivatives is intricately linked to the nature and position of substituents on the aromatic ring. A systematic exploration of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the Core Moieties

-

Benzonitrile: The nitrile group often acts as a hydrogen bond acceptor and can engage in π-π stacking interactions with aromatic residues in the target protein's binding pocket.[5] Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

-

Ethoxy Group: The ethoxy substituent can enhance lipophilicity, which may improve cell permeability and oral bioavailability. It can also occupy hydrophobic pockets within the target protein, contributing to binding affinity.

-

Hydroxy Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, enabling strong interactions with the target. Its position relative to the other substituents is critical for optimal binding.

Impact of Aromatic Substitution

The introduction of additional substituents on the benzonitrile ring allows for the fine-tuning of the molecule's properties. For instance, the introduction of electron-withdrawing groups can modulate the pKa of the hydroxyl group and the electronic character of the aromatic ring, while bulkier groups can probe the steric constraints of the binding site.

Caption: Key factors influencing the SAR of ethoxy-hydroxybenzonitrile derivatives.

Therapeutic Applications and Mechanism of Action: Targeting Key Signaling Pathways

Ethoxy-hydroxybenzonitrile derivatives have shown considerable promise as anticancer agents, with several studies highlighting their ability to inhibit key signaling pathways implicated in tumor growth and survival.

Inhibition of Kinase Signaling Cascades

Many ethoxy-hydroxybenzonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One notable example is the dual inhibition of the estrogen receptor (ER) and the Akt kinase by a chromanone derivative bearing an ethoxy group.[7][8] This compound, SBL-060, demonstrated significant anticancer efficacy in acute myeloid leukemia (AML) cells, inducing apoptosis and cell cycle arrest.[8] The IC50 values for ERα inhibition were in the nanomolar range (374.3 nM in HL-60 cells and 448 nM in THP-1 cells), as were the GI50 values for cell proliferation inhibition (189.9 nM in HL-60 cells and 244.1 nM in THP-1 cells).[7]

Modulation of the PI3K/Akt and Ras/ERK Pathways

The PI3K/Akt and Ras/ERK signaling pathways are two of the most frequently dysregulated cascades in human cancers, playing central roles in cell proliferation, survival, and differentiation.[1][9][10][11][12][13][14][15] Several benzonitrile-containing compounds have been shown to modulate these pathways.

The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of a kinase in the pathway, preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to the inhibition of cell growth and the induction of apoptosis.

Caption: Inhibition of PI3K/Akt and Ras/ERK pathways by ethoxy-hydroxybenzonitrile derivatives.

Pharmacological Profiling: From In Vitro Assays to In Vivo Potential

A thorough pharmacological evaluation is essential to characterize the therapeutic potential of ethoxy-hydroxybenzonitrile derivatives. This involves a battery of in vitro and in vivo assays to assess their potency, selectivity, and drug-like properties.

In Vitro Cytotoxicity Assays

Standard cytotoxicity assays, such as the MTT, SRB, and LDH assays, are employed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[16][17][18][19][20] These assays provide a quantitative measure of a compound's anticancer activity and are crucial for initial screening and SAR studies.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay[17][18]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the ethoxy-hydroxybenzonitrile derivative in complete culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[16]

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[16]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Pharmacokinetic (ADME) Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The benzonitrile moiety is generally associated with good metabolic stability.[21] In vitro and in vivo studies are necessary to evaluate the full pharmacokinetic profile of ethoxy-hydroxybenzonitrile derivatives, including their oral bioavailability, plasma protein binding, and metabolic pathways.[21]

Table 1: Representative Biological Data of Benzonitrile Derivatives

| Compound ID | Target | Assay | IC50/GI50 (nM) | Cell Line | Reference |

| SBL-060 | ERα | ERα Inhibition | 374.3 | HL-60 | [7] |

| Cell Proliferation | 189.9 | HL-60 | [7] | ||

| SAR103168 | Src Kinase | Kinase Activity | 0.65 | - | [6] |

Conclusion and Future Directions

Ethoxy-hydroxybenzonitrile derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their versatile synthesis, tunable SAR, and ability to modulate key signaling pathways make them an attractive scaffold for further investigation. Future research should focus on expanding the chemical diversity of this class, elucidating the precise molecular mechanisms of action for promising candidates, and optimizing their pharmacokinetic properties to advance them towards clinical development. The continued exploration of this chemical space holds the promise of delivering next-generation targeted therapies for a range of diseases.

References

-

Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate. Available at: [Link].

-

Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. MDPI. Available at: [Link].

-

SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias. PubMed. Available at: [Link].

-

Drug like properties of select compounds (mean IC 50 values are shown). ResearchGate. Available at: [Link].

-

Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PubMed. Available at: [Link].

-

Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PubMed Central. Available at: [Link].

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PubMed Central. Available at: [Link].

-

MAPK/ERK pathway. Wikipedia. Available at: [Link].

-

Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. PubMed Central. Available at: [Link].

-

The inhibition rates and IC50 values of target compound. ResearchGate. Available at: [Link].

- Process for the preparation of p-hydroxybenzonitrile. Google Patents.

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. Available at: [Link].

-

Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications (RSC Publishing). Available at: [Link].

-

Schematic drawing of the PI3K/Akt signaling pathway. The.... ResearchGate. Available at: [Link].

-

Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... ResearchGate. Available at: [Link].

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link].

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link].

-

Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link].

-

Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers. Available at: [Link].

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Available at: [Link].

-

Erk Signaling Pathway. Creative Diagnostics. Available at: [Link].

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available at: [Link].

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. Available at: [Link].

- Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.

-

SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate. Available at: [Link].

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Available at: [Link].

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link].

-

Scheme 1 Synthesis of differently substituted hydroxytriazoles 1, 2 and.... ResearchGate. Available at: [Link].

-

Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Available at: [Link].

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link].

-

MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. YouTube. Available at: [Link].

-

Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines. ResearchGate. Available at: [Link].

Sources

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. japsonline.com [japsonline.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Liquid Crystal Mesogens from Hydroxybenzonitriles

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of liquid crystal mesogens derived from hydroxybenzonitriles. It is intended for researchers, scientists, and professionals in drug development and materials science. This document offers an in-depth exploration of the synthetic strategies, mechanistic underpinnings, and practical considerations necessary for the successful preparation of these valuable compounds. By elucidating the "why" behind the "how," this guide aims to empower researchers to not only replicate the described procedures but also to rationally design novel liquid crystalline materials.

Introduction: The Significance of Hydroxybenzonitrile-Based Mesogens

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1] This duality arises from the long-range orientational order of their constituent molecules, termed mesogens, which allows them to flow like a liquid while maintaining anisotropic physical properties.[2] Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are of particular interest for a wide range of technological applications, including the ubiquitous liquid-crystal displays (LCDs).[1]

Hydroxybenzonitriles are versatile and highly valuable starting materials for the synthesis of calamitic (rod-shaped) mesogens. The inherent polarity of the nitrile group (cyano group) and the high polarizability of the aromatic core contribute to the formation of stable mesophases.[3] The cyano group, in particular, often imparts a large positive dielectric anisotropy, a critical property for display applications. Furthermore, the hydroxyl group provides a convenient synthetic handle for the introduction of various terminal groups and flexible chains, allowing for the fine-tuning of mesomorphic properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of liquid crystal phase (e.g., nematic, smectic).[4][5]

This guide will focus on the key synthetic transformations used to convert hydroxybenzonitriles into sophisticated liquid crystal mesogens, including etherification and esterification reactions.

Core Synthetic Strategies: Building the Mesogenic Architecture

The synthesis of a typical calamitic mesogen from a hydroxybenzonitrile precursor involves the elongation of the molecular structure by attaching a second aromatic ring system through a suitable linkage group, and the introduction of a flexible terminal chain. The general structure consists of a rigid core, a flexible tail, and often a polar headgroup.

Below is a conceptual workflow for the synthesis of a representative liquid crystal mesogen starting from 4-hydroxybenzonitrile.

Figure 1: Conceptual workflow for the synthesis and characterization of a liquid crystal mesogen from 4-hydroxybenzonitrile.

Ether Linkages: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[6] In the context of liquid crystal synthesis, it is used to connect the hydroxybenzonitrile core to another aromatic unit bearing a suitable leaving group, or to attach a flexible alkyl chain.

Mechanism and Rationale: The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the hydroxyl group of the hydroxybenzonitrile with a base, acts as a nucleophile and attacks an alkyl halide.[7][8] The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to prevent side reactions. The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway.[6]

Key Considerations:

-

Alkyl Halide: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination reactions.

-

Reaction Conditions: The reaction is often heated to reflux to ensure a reasonable reaction rate. Anhydrous conditions are important, especially when using highly reactive bases like NaH.

Ester Linkages: Steglich and Mitsunobu Reactions

Ester linkages are another common feature in liquid crystal mesogens, often contributing to the overall linearity and rigidity of the core structure.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, even when one or both reactants are sterically hindered.[9][10]

Mechanism and Rationale: This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol (in this case, the hydroxybenzonitrile). The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration.

Key Considerations:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents.

-

Temperature: The reaction is typically run at room temperature.

-

Purity of Reagents: The use of high-purity reagents is essential for achieving good yields and minimizing side products.

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center (though this is not relevant for achiral hydroxybenzonitriles).[12][13]

Mechanism and Rationale: The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[12]

Key Considerations:

-

Reagent Addition: It is crucial to add the DEAD or DIAD slowly to the reaction mixture at a low temperature (typically 0 °C) to control the reaction and minimize side reactions.[12]

-

Workup: The byproducts, triphenylphosphine oxide and the reduced hydrazide, can sometimes complicate purification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid via Williamson Ether Synthesis and Saponification

This protocol describes a two-step synthesis of a key intermediate for further elaboration into more complex mesogens.

Figure 2: Synthetic scheme for 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid.

Step 1: Williamson Ether Synthesis

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.19 g, 10 mmol), methyl 4'-hydroxybiphenyl-4-carboxylate (2.28 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 100 mL of acetone to the flask.

-

Heat the mixture to reflux and stir vigorously for 24 hours.

-

After cooling to room temperature, filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure methyl 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylate.

Step 2: Saponification

-

Dissolve the product from Step 1 in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous potassium hydroxide solution in a 250 mL round-bottom flask.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, pour the reaction mixture into 200 mL of cold water and acidify with 2M hydrochloric acid until the pH is approximately 2.[16]

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

| Product | Yield | Melting Point (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

| Methyl 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylate | ~85% | ~160-162 | 2225 (C≡N), 1720 (C=O), 1250 (C-O) | 3.9 (s, 3H, OCH₃), 7.1-8.2 (m, 12H, Ar-H) |

| 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid | >90% | >250 | 3300-2500 (O-H), 2228 (C≡N), 1685 (C=O) | 7.1-8.3 (m, 12H, Ar-H), 12.5 (br s, 1H, COOH) |

Protocol 2: Synthesis of 4-octyloxyphenyl 4-cyanobenzoate via Steglich Esterification

This protocol details the synthesis of a nematic liquid crystal.

Figure 3: Synthetic scheme for 4-octyloxyphenyl 4-cyanobenzoate.

-

In a 100 mL round-bottom flask, dissolve 4-cyanobenzoic acid (1.47 g, 10 mmol), 4-octyloxyphenol (2.22 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in 50 mL of dry dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in 20 mL of dry DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15 minutes with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Product | Yield | Mesophase Transitions (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

| 4-octyloxyphenyl 4-cyanobenzoate | ~70-80% | Cr 65 N 80 I | 2920, 2850 (C-H), 2230 (C≡N), 1735 (C=O), 1200 (C-O) | 0.9 (t, 3H), 1.2-1.8 (m, 12H), 3.9 (t, 2H), 6.9-8.2 (m, 8H, Ar-H) |

| Cr = Crystal, N = Nematic, I = Isotropic |

Characterization of Liquid Crystal Mesogens

The successful synthesis of a liquid crystal requires thorough characterization to confirm its chemical structure and to determine its mesomorphic properties.[3][17]

-

Spectroscopic Methods (FT-IR, NMR, Mass Spectrometry): These techniques are essential for confirming the chemical structure of the synthesized compounds.[5][18]

-

Differential Scanning Calorimetry (DSC): DSC is a primary tool for identifying the phase transition temperatures and measuring the associated enthalpy changes.[1] This provides quantitative data on the thermal stability of the mesophases.

-

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.[3]

Purification of Liquid Crystals

The purity of liquid crystalline materials is of utmost importance, as even small amounts of impurities can significantly affect their physical properties, such as the clearing point and the stability of the mesophases.[19]

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical.

-

Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.[19]

-

Zone Refining: For applications requiring ultra-high purity, zone refining can be employed.

Conclusion

The synthesis of liquid crystal mesogens from hydroxybenzonitriles offers a versatile platform for the development of new materials with tailored properties. A thorough understanding of the underlying reaction mechanisms, such as the Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction, is paramount for the rational design and successful synthesis of these fascinating compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this exciting field of materials chemistry.

References

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. ipme.ru [ipme.ru]

- 3. researchgate.net [researchgate.net]

- 4. Thermotropic Ionic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]

From Aldehyde to Nitrile: A Comprehensive Guide to the Synthesis of 4-Ethoxy-3-hydroxybenzonitrile

Abstract

This technical guide provides a detailed exploration of the chemical conversion of 4-ethoxy-3-hydroxybenzaldehyde to 4-ethoxy-3-hydroxybenzonitrile, a crucial transformation for the synthesis of various pharmaceutical and organic compounds. We will delve into the mechanistic underpinnings of this conversion, present a comparative analysis of key reagents, and offer detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to confidently and efficiently perform this synthesis.

Introduction: The Significance of Benzonitriles

Benzonitrile moieties are integral structural components in a wide array of biologically active molecules and functional materials. Their synthesis from readily available benzaldehydes is a cornerstone of modern organic chemistry. The specific conversion of 4-ethoxy-3-hydroxybenzaldehyde is of particular interest due to its relevance in the synthesis of compounds with potential therapeutic applications. This guide will focus on the practical aspects of this transformation, emphasizing reagent selection, reaction optimization, and mechanistic rationale.

The conversion of an aldehyde to a nitrile is fundamentally a dehydration of an intermediate aldoxime.[1][2] This process involves two key steps: the formation of the aldoxime via condensation of the aldehyde with a hydroxylamine source, followed by the elimination of water to yield the nitrile. The efficiency and success of this transformation hinge on the choice of reagents and reaction conditions that facilitate both steps, ideally in a one-pot synthesis to maximize efficiency and yield.[1][3]

Mechanistic Overview: The Aldoxime Dehydration Pathway

The conversion of an aldehyde to a nitrile proceeds through an aldoxime intermediate. The generally accepted mechanism involves the following key steps:

-

Aldoxime Formation: The carbonyl group of the benzaldehyde undergoes a nucleophilic attack by the nitrogen atom of hydroxylamine. This is followed by dehydration to form the aldoxime. This initial step is a classic condensation reaction.

-

Dehydration to the Nitrile: The aldoxime is then dehydrated to form the nitrile. This elimination reaction is often the rate-limiting step and can be promoted by various reagents and catalysts.

Caption: General reaction pathway for the conversion of an aldehyde to a nitrile.

Comparative Analysis of Reagent Systems

Several reagent systems can be employed for the one-pot conversion of benzaldehydes to benzonitriles. The choice of reagent often depends on factors such as substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and overall yield. Below is a comparative table of common methods.

| Reagent System | Key Features & Advantages | Disadvantages | Typical Yields |

| Hydroxylamine-HCl & Formic Acid | Readily available and inexpensive reagents. The reaction can often be performed in a one-pot fashion. Formic acid acts as both a solvent and a catalyst for dehydration.[1] | Can require elevated temperatures. Formic acid can be corrosive. | Good to Excellent |

| Hydroxylamine-HCl & Acetic Anhydride | Acetic anhydride is an effective dehydrating agent.[4] The reaction can proceed under relatively mild conditions. | Acetic anhydride is sensitive to moisture and can be corrosive. | High |

| Hydroxylamine-HCl with Microwave Irradiation | Significantly reduces reaction times. Often leads to higher yields and cleaner reactions. Can be performed in "dry media" with solid supports like sodium sulfate and sodium bicarbonate.[3] | Requires specialized microwave synthesis equipment. | Excellent |

| Ionic Liquids | Can act as a solvent, catalyst, and phase separator, simplifying workup.[5][6] Often considered a "green" alternative.[5][6] | Can be expensive and may require specific recycling procedures. | Excellent |

| Copper/TEMPO Catalysis | Utilizes air as the oxidant with aqueous ammonia as the nitrogen source, offering a greener approach.[7] | May require careful optimization of catalyst loading and reaction conditions. | Good to High |

| Iodine in Aqueous Ammonia | A direct conversion method that avoids the pre-formation of an aldoxime.[8] | The use of ammonia and the potential for side reactions need to be carefully managed. | Good to Excellent |

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 4-ethoxy-3-hydroxybenzonitrile. It is crucial for researchers to perform their own optimization based on their specific laboratory conditions and desired scale.

Protocol 1: One-Pot Synthesis using Hydroxylamine Hydrochloride and Formic Acid

This protocol is adapted from established methods for the conversion of hydroxybenzaldehydes to their corresponding nitriles.[9]

Materials:

-

4-Ethoxy-3-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Formic acid (HCOOH)

-

Sodium formate (HCOONa)

-

Saturated saline solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-ethoxy-3-hydroxybenzaldehyde.

-

Add formic acid to dissolve the aldehyde.

-

Add sodium formate and hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to 80-85 °C with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add saturated saline solution to the reaction mixture and stir.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the solid product with deionized water.

-

Dry the product under vacuum to obtain 4-ethoxy-3-hydroxybenzonitrile.

Caption: Workflow for the synthesis of 4-ethoxy-3-hydroxybenzonitrile using formic acid.

Protocol 2: Synthesis using Acetic Anhydride as a Dehydrating Agent

This method involves a two-step, one-pot process where the aldoxime is first formed and then dehydrated in situ.

Materials:

-

4-Ethoxy-3-hydroxybenzaldehyde (or isovanillin as a precursor)

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium hydroxide, pyridine)

-

Acetic anhydride

-

Ethanol (for recrystallization)

-

Activated carbon

Procedure:

-

Aldoxime Formation: Dissolve 4-ethoxy-3-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol). Add hydroxylamine hydrochloride and a base to neutralize the HCl released. Stir at room temperature until the aldehyde is consumed (monitor by TLC).

-

Dehydration: To the aldoxime solution, slowly add acetic anhydride. The reaction is often exothermic, so cooling may be necessary. Stir until the aldoxime is converted to the nitrile (monitor by TLC).

-

Workup and Purification: Quench the reaction by adding water or ice. The product may precipitate or can be extracted with an organic solvent.

-

Decolorize the crude product by treating with activated carbon in ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 4-ethoxy-3-hydroxybenzonitrile.[4]

Safety and Handling Precautions

-

Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in their pure form. Handle with care and avoid excessive heating.

-

Formic acid and acetic anhydride are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Microwave synthesis should only be performed in specialized equipment designed for chemical reactions to avoid the risk of explosion from superheating low-boiling solvents.[3]

-

Iodine and ammonia can form nitrogen triiodide, which is a contact explosive when dry. Reactions should be carried out in solution and not allowed to evaporate to dryness.

Conclusion

The conversion of 4-ethoxy-3-hydroxybenzaldehyde to 4-ethoxy-3-hydroxybenzonitrile is a versatile and important transformation in organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide provide a solid foundation for performing this synthesis, with an emphasis on both efficiency and safety. Further optimization and exploration of newer, greener methodologies will continue to enhance the utility of this valuable chemical conversion.

References

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. Retrieved from [Link]

- Gao, H., & Zhang, S. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18933-18939.

-

Wang, C., et al. (2016). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PMC. Retrieved from [Link]

- A kind of preparation method of Apremilast. (2016). Google Patents.

-

The preparation of nitriles. Chemguide. Retrieved from [Link]

-

4-Ethoxy-3-hydroxybenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

-

Red mud catalyzed one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride under microwave irradiation. (2009). Semantic Scholar. Retrieved from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]

-

Nitriles to Ketones and Aldehydes. Chemistry Steps. Retrieved from [Link]

-

Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022). NIH. Retrieved from [Link]

-

(PDF) One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. (2000). ResearchGate. Retrieved from [Link]

-

nitrile synthesis from aldehydes, amines, and alcohols. (2020). Sciencemadness Discussion Board. Retrieved from [Link]

-

Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. (2010). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). NIH. Retrieved from [Link]

- 3-ethoxy-4-methoxy benzonitrile preparing method. (2015). Google Patents.

-

Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (2018). NIH. Retrieved from [Link]

-

Tollens' reagent. Wikipedia. Retrieved from [Link]

-

Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry. Retrieved from [Link]

-

A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. (2014). RSC Publishing. Retrieved from [Link]

-

Ketones and Aldehydes from Nitriles Using DIBAL, Lithium & Grignard Reagents. (2017). YouTube. Retrieved from [Link]

-

Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia [organic-chemistry.org]

- 9. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Ethoxy-4-Hydroxybenzonitrile Synthesis

Case ID: #ETH-CN-042 Subject: Yield Improvement & Troubleshooting for 3-Ethoxy-4-Hydroxybenzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Chemical Context

Target Molecule: 3-ethoxy-4-hydroxybenzonitrile (CAS: 10406-65-2) Common Application: Key intermediate for PDE4 inhibitors (e.g., Cilomilast/Ariflo). Precursor: 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).[1]

The "Yield Trap"

The synthesis of hydroxy-substituted benzonitriles presents a specific challenge compared to non-functionalized aromatics. The presence of the phenolic hydroxyl group (-OH) creates two main failure modes:

-

Workup Losses: The product is acidic (

). If the workup becomes too basic, the product forms a water-soluble phenolate salt and is washed away. -

Side Reactions: Standard dehydrating agents like Thionyl Chloride (

) or Acetic Anhydride (

To maximize yield, we recommend the One-Pot Formic Acid/Sodium Formate Route . This method avoids protection/deprotection steps and typically delivers yields >85% when optimized.

Standard Operating Procedure (High-Yield Protocol)

This protocol is optimized for a 100 mmol scale.

Reagents

-

Substrate: Ethylvanillin (16.6 g, 100 mmol)

-

Reagent: Hydroxylamine Hydrochloride (

) (8.3 g, 120 mmol) [1.2 eq] -

Solvent/Reagent: Formic Acid (85-98%) (50 mL)

-

Buffer: Sodium Formate (9.5 g, 140 mmol) [1.4 eq]

Step-by-Step Workflow

-

Charging: In a round-bottom flask equipped with a reflux condenser, charge Ethylvanillin, Hydroxylamine Hydrochloride, and Sodium Formate.

-

Solvent Addition: Add Formic Acid.[2][3] The reaction is slightly endothermic; mild stirring is required.

-

Reaction (The Critical Phase):

-

Heat the mixture to reflux (approx. 100-105°C) .

-

Maintain reflux for 4 to 6 hours .

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde (

) should disappear. The intermediate oxime (

-

-

Quenching (The Yield Maker):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

-

Isolation:

-

Drying: Dry in a vacuum oven at 50°C.

Troubleshooting Dashboard

Issue 1: Low Isolated Yield (<50%)

Diagnosis: The product was likely lost to the aqueous filtrate during workup. Root Cause: pH Mismanagement. Explanation: 3-ethoxy-4-hydroxybenzonitrile is a phenol. If you neutralized the formic acid waste stream before filtration using Sodium Hydroxide or excess Sodium Bicarbonate, the pH likely spiked >9. At this pH, the product deprotonates to form sodium 3-ethoxy-4-cyanophenolate, which is highly water-soluble. Corrective Action:

-

Ensure the quench water is neutral or slightly acidic.

-

If you suspect product loss, acidify the filtrate to pH 2-3 with HCl; the product will reprecipitate.

Issue 2: Product Contains "Sticky" Impurities

Diagnosis: Incomplete dehydration or Amide formation. Root Cause: Reaction temperature too low or moisture ingress. Explanation:

-

Oxime Contamination: If the reaction didn't hold reflux (>100°C), the intermediate oxime won't dehydrate to the nitrile.

-

Amide Formation: If water is not controlled or reflux is too prolonged (>12h), the nitrile can hydrolyze to the primary amide (

). Corrective Action: -

Purification: Recrystallize from Ethanol/Water (1:1) . The nitrile crystallizes well, while the amide and oxime usually stay in the mother liquor.

Issue 3: Dark/Tarry Product

Diagnosis: Oxidative degradation. Root Cause: Phenol oxidation. Explanation: Phenols are sensitive to oxidation at high temperatures in air. Corrective Action:

-

Run the reflux under a gentle Nitrogen or Argon atmosphere .

-

Add a pinch of Sodium Bisulfite to the quench water to prevent oxidation during workup.

Visualized Mechanisms & Logic

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the desired pathway versus the common side reactions that reduce yield.

Caption: Figure 1. Reaction cascade showing the critical dehydration step (Green) and yield-loss vectors (Red dashed).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose yield issues in your current batch.

Caption: Figure 2. Diagnostic workflow for identifying the root cause of yield loss based on Thin Layer Chromatography (TLC) analysis.

Frequently Asked Questions (Advanced)

Q: Can I use Acetic Anhydride instead of Formic Acid? A: You can, but it is not recommended for this specific substrate. Acetic anhydride will dehydrate the oxime, but it will also acetylate the 4-OH group, forming 3-ethoxy-4-acetoxybenzonitrile . You would then need to perform a hydrolysis step (NaOH/MeOH) to remove the acetyl group. This adds unit operations and inevitably reduces yield [1].

Q: Why Sodium Formate? Can I just use Formic Acid? A: Sodium Formate plays a dual role. First, it buffers the acidity, preventing the degradation of the electron-rich aromatic ring. Second, it assists in the thermal elimination of the formate intermediate. Literature suggests the "Formic Acid + Sodium Formate" system provides higher conversion rates than Formic Acid alone [2].

Q: My product is colored (pink/brown). How do I clean it? A: This is due to trace oxidation of the phenol. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene . Adding activated charcoal during the hot dissolution step is highly effective for removing these color bodies.

References

-

He, L., et al. (2021). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[2][3] RSC Advances, 11, 24089-24094.

-

Patil, D. D., et al. (2011). "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF." Asian Journal of Chemistry, 23(3), 1391.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. "Nitriles from Aldehydes." (Standard reference for general nitrile synthesis methodologies).

-

Vertex AI Search. (2024). "Synthesis of 3-ethoxy-4-hydroxybenzonitrile." (Aggregated Patent and Literature Data). 6

Sources

- 1. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]

- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Optimizing recrystallization solvents for hydroxybenzonitrile purification

This technical guide is structured as a specialized support center resource for researchers optimizing the purification of hydroxybenzonitriles (specifically 4-hydroxybenzonitrile and its isomers). It prioritizes modern, safer alternatives to historical protocols while maintaining rigorous scientific depth.

Core Logic: Solvent Selection Strategy

Q: What is the primary mechanism driving solvent selection for hydroxybenzonitriles?

A: The purification logic hinges on the dual nature of the hydroxybenzonitrile molecule. It possesses a polar, H-bond donating phenolic hydroxyl group (-OH) and a polar, H-bond accepting nitrile group (-CN), attached to a hydrophobic aromatic core.

-

The "Like Dissolves Like" Trap: While highly polar solvents (methanol, pure ethanol) dissolve these compounds well, they often dissolve them too well at room temperature, leading to poor recovery yields.

-

The Aromatic Interaction: Historically, benzene was the gold standard because it interacts with the aromatic ring via

- -

The Aqueous Balance: Water is a viable solvent due to the phenolic -OH group. 4-Hydroxybenzonitrile has a solubility of ~9 g/L in water at 25°C, which increases significantly at 100°C. This makes Water or Ethanol/Water mixtures excellent "Green Chemistry" options, provided you manage the pH to prevent deprotonation (pKa ~7.9).

Q: Recommended Solvent Systems (Modern vs. Historical)

| Solvent System | Classification | Suitability | Mechanism |

| Toluene | Recommended | High Purity | Excellent thermal gradient; rejects inorganic salts and polar oxidized impurities. Safer alternative to Benzene. |

| Water | Green Option | Large Scale | Relies on H-bonding. Requires high volumes (dilute). Good for removing non-polar side products. |

| Ethanol/Water (3:7) | Tunable | General Purpose | Antisystem approach. Ethanol dissolves the organic; water acts as the antisolvent to force precipitation upon cooling. |

| Benzene | Historical (Avoid) | Legacy Data | Effective but unacceptable safety profile. Replaced by Toluene. |

Standard Operating Procedures (SOPs)

Protocol A: The "High Purity" Toluene Recrystallization

Best for removing colored oxidation products and inorganic salts.

-

Preparation: Place crude 4-hydroxybenzonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Dissolution: Add Toluene (approx. 8–10 mL per gram of solid). Heat the mixture to reflux (110°C).

-

Note: If the solid does not dissolve completely, add toluene in 1 mL portions. If "oiling out" occurs, see the Troubleshooting section immediately.

-

-

Hot Filtration (Critical): While at reflux, if insoluble particles (salts like NaBr/NaCl) are visible, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Tip: Add 1-2% activated charcoal before filtration if the solution is dark brown/red (removes oxidized quinone impurities).

-

-

Crystallization: Remove heat and allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate.

-

Observation: White needles should form.

-

-

Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter by vacuum suction.[1] Wash the cake with cold toluene.

Protocol B: The "Green" Aqueous Recrystallization

Best for removing organic starting materials (e.g., unreacted anisoles).

-

Dissolution: Suspend crude solid in Water (approx. 15–20 mL per gram).

-

Heating: Heat to boiling (100°C). The solid should dissolve completely.[2]

-

Acidification Check: Ensure the pH is slightly acidic (pH 3-4) using dilute HCl.

-